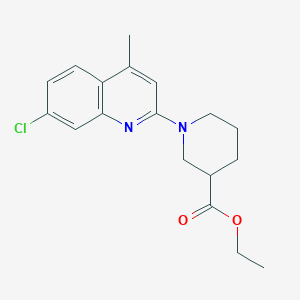
1-(1-methyl-1H-benzimidazol-2-yl)-2-phenyl-1,2-ethanediol
Overview
Description
1-(1-methyl-1H-benzimidazol-2-yl)-2-phenyl-1,2-ethanediol, also known as MBPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-benzimidazol-2-yl)-2-phenyl-1,2-ethanediol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 1-(1-methyl-1H-benzimidazol-2-yl)-2-phenyl-1,2-ethanediol has been shown to inhibit the activity of cyclin-dependent kinases and induce the expression of pro-apoptotic proteins. In cardiovascular research, 1-(1-methyl-1H-benzimidazol-2-yl)-2-phenyl-1,2-ethanediol has been shown to activate the nitric oxide pathway and increase cGMP levels, leading to vasodilation. In neurological research, 1-(1-methyl-1H-benzimidazol-2-yl)-2-phenyl-1,2-ethanediol has been shown to inhibit oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(1-methyl-1H-benzimidazol-2-yl)-2-phenyl-1,2-ethanediol has been shown to have various biochemical and physiological effects in different research fields. In cancer research, 1-(1-methyl-1H-benzimidazol-2-yl)-2-phenyl-1,2-ethanediol has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell proliferation. In cardiovascular research, 1-(1-methyl-1H-benzimidazol-2-yl)-2-phenyl-1,2-ethanediol has been shown to lower blood pressure and improve endothelial function. In neurological research, 1-(1-methyl-1H-benzimidazol-2-yl)-2-phenyl-1,2-ethanediol has been shown to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
1-(1-methyl-1H-benzimidazol-2-yl)-2-phenyl-1,2-ethanediol has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, 1-(1-methyl-1H-benzimidazol-2-yl)-2-phenyl-1,2-ethanediol also has some limitations, including its poor solubility in aqueous solutions and limited stability in biological systems.
Future Directions
There are several future directions for research on 1-(1-methyl-1H-benzimidazol-2-yl)-2-phenyl-1,2-ethanediol, including its potential use as a therapeutic agent in cancer, cardiovascular diseases, and neurological disorders. Further studies are needed to fully understand the mechanism of action of 1-(1-methyl-1H-benzimidazol-2-yl)-2-phenyl-1,2-ethanediol and its potential side effects. Additionally, research on the optimization of 1-(1-methyl-1H-benzimidazol-2-yl)-2-phenyl-1,2-ethanediol synthesis and formulation is needed to improve its stability and solubility in biological systems.
Scientific Research Applications
1-(1-methyl-1H-benzimidazol-2-yl)-2-phenyl-1,2-ethanediol has been studied for its potential therapeutic applications in various fields of research, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, 1-(1-methyl-1H-benzimidazol-2-yl)-2-phenyl-1,2-ethanediol has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In cardiovascular research, 1-(1-methyl-1H-benzimidazol-2-yl)-2-phenyl-1,2-ethanediol has been studied for its vasodilatory effects and potential use in treating hypertension. In neurological research, 1-(1-methyl-1H-benzimidazol-2-yl)-2-phenyl-1,2-ethanediol has been shown to have neuroprotective effects and potential use in treating neurodegenerative diseases.
properties
IUPAC Name |
1-(1-methylbenzimidazol-2-yl)-2-phenylethane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-18-13-10-6-5-9-12(13)17-16(18)15(20)14(19)11-7-3-2-4-8-11/h2-10,14-15,19-20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOGQAVRCDLHLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C(C3=CC=CC=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1h-benzimidazol-2-yl)-2-phenylethane-1,2-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluorophenyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865578.png)
![4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B3865583.png)
![6-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B3865595.png)

![ethyl 5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3865623.png)
![4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B3865629.png)

![3-hydroxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B3865639.png)
![1-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B3865644.png)


![N'-[1-(2-pyridinyl)ethylidene]nonanohydrazide](/img/structure/B3865663.png)

![5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3865676.png)